An In-depth Technical Guide to the BACE1 Inhibition Profile of LY2811376
An In-depth Technical Guide to the BACE1 Inhibition Profile of LY2811376
Introduction: LY2811376, chemically known as (S)-4-(2,4-difluoro-5-pyrimidin-5-yl-phenyl)-4-methyl-5,6-dihydro-4H-[1][2]thiazin-2-ylamine, was a pioneering, orally available, non-peptidic inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][3] Developed by Eli Lilly, it was one of the first BACE1 inhibitors to demonstrate robust, dose-dependent reduction of amyloid-β (Aβ) peptides in the central nervous system (CNS) of both preclinical animal models and humans.[1][3][4] BACE1 is the rate-limiting enzyme that initiates the production of Aβ, a peptide central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[1][5][6][7] Although the clinical development of LY2811376 was discontinued due to off-target toxicology findings, the data from its investigation provided critical validation for BACE1 as a tractable therapeutic target for AD and offered a foundational proof-of-concept for subsequent drug development efforts.[1][5][8]
Mechanism of Action
BACE1 is an aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-secretase site, the initial step in the amyloidogenic pathway.[6][7][9] This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[1][10] The C99 fragment is subsequently cleaved by the γ-secretase complex to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[6]
LY2811376 acts as a direct inhibitor of BACE1, blocking this initial cleavage of APP. By inhibiting BACE1, LY2811376 diverts APP metabolism away from the amyloidogenic pathway. Consequently, this leads to a reduction in the production of sAPPβ, C99, and downstream Aβ peptides.[1][10][11] Evidence also suggests that this inhibition results in a compensatory increase in the cleavage of APP by α-secretase, a competing, non-amyloidogenic pathway that produces soluble APPα (sAPPα).[1][3]
Quantitative Inhibition Profile
The inhibitory activity of LY2811376 has been characterized through enzymatic assays, cell-based models, animal studies, and human clinical trials.
Data Presentation
Table 1: In Vitro Enzymatic and Cellular Potency of LY2811376
| Assay Type | System | Substrate | Potency (IC50 / EC50) |
| Enzymatic Inhibition | Recombinant human BACE1 (hBACE1) | Small synthetic peptide (FRET) | IC50: 239 nM[1][2][10] |
| Enzymatic Inhibition | Recombinant hBACE1 | MBP–C125Swe polypeptide | IC50: 249 nM[1][2][12] |
| Cellular Inhibition | HEK293 cells overexpressing APP (Swedish mutation) | Endogenous APP | EC50: ~300 nM[1][2][13] |
| Cellular Inhibition | Primary neuronal cultures from PDAPP transgenic mice | Endogenous APP | EC50: ~100 nM[1][2][13] |
Table 2: Aspartyl Protease Selectivity Profile of LY2811376
| Protease | Selectivity vs. BACE1 |
| BACE2 | ~10-fold[1][2][13] |
| Cathepsin D | >50-fold[1][2][13] |
| Pepsin | >50-fold[1][2][13] |
| Renin | >50-fold[1][2][13] |
Table 3: In Vivo Pharmacodynamic Effects of LY2811376 in Animal Models
| Animal Model | Dose (Oral Gavage) | Time Point | Key Biomarker Changes |
| APPV717F Transgenic Mice | 10, 30, and 100 mg/kg | 3 hours post-dose | Dose-dependent, significant reductions in brain Aβ, sAPPβ, and C99.[1][11][13] |
| Beagle Dogs | 5 mg/kg | 3 hours post-dose | Plasma Aβ1-x reduced by 43%.[1] |
| Beagle Dogs | 5 mg/kg | 9 hours post-dose | CSF Aβ1-x reduced by ~70%.[1] |
Table 4: Pharmacodynamic Effects of Single Oral Doses of LY2811376 in Healthy Humans
| Biomarker | Dose | Maximum Mean Reduction from Baseline |
| Plasma Aβ1–40 | 90 mg | 80%[1] |
| CSF Aβ1–40 | 30 mg | ~20%[1] |
| CSF Aβ1–40 | 90 mg | 54% (nadir at 12-14h)[1] |
| CSF Aβ1–42 | 90 mg | 58.1% (nadir)[1] |
| CSF sAPPβ | 90 mg | 42% (nadir at 20h)[1][3] |
| CSF sAPPα | 90 mg | 76% increase[1][3] |
Experimental Protocols
Detailed methodologies were employed to characterize the BACE1 inhibition profile of LY2811376 across different platforms.
Recombinant Human BACE1 Enzymatic Assays
The potency of LY2811376 was determined using purified recombinant human BACE1 (hBACE1) with two different substrates.[1]
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Fluorescence Resonance Energy Transfer (FRET) Assay :
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Principle : This assay uses a synthetic peptide substrate containing a fluorescent donor and a quencher moiety.[14] Cleavage of the peptide by BACE1 separates the donor and quencher, resulting in an increase in fluorescence proportional to enzyme activity.[14]
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Protocol :
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Recombinant hBACE1 was incubated in an appropriate assay buffer (e.g., 0.2 M Sodium Acetate, pH 4.5).[15]
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Serial dilutions of LY2811376 (typically in DMSO) were added to the enzyme preparation and pre-incubated.[15]
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The FRET peptide substrate was added to initiate the reaction.
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Fluorescence intensity was measured kinetically using a microplate reader at appropriate excitation and emission wavelengths.
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Reaction rates were calculated, and IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
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MBP–C125Swe Polypeptide Substrate Assay :
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Principle : This assay utilizes a larger, more physiologically relevant substrate, a maltose-binding protein (MBP) fusion construct containing the C-terminal 125 amino acids of APP with the Swedish mutation (MBP-C125Swe). BACE1 cleavage products are detected and quantified.
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Protocol :
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hBACE1 was incubated with the MBP-C125Swe substrate in the presence of varying concentrations of LY2811376.
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The reaction was stopped after a defined incubation period.
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The cleavage products were separated and quantified, often using techniques like ELISA or Western blotting, to determine the extent of BACE1 inhibition.
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Cell-Based Aβ Production Assays
These assays assessed the ability of LY2811376 to penetrate cells and inhibit native BACE1 activity.
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HEK293Swe Assay :
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Cell Line : Human Embryonic Kidney 293 (HEK293) cells stably expressing human APP751 with the Swedish (N670L671) double mutation, which enhances Aβ production.[1]
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Protocol :
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HEK293Swe cells were cultured in standard media.
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Cells were treated with various concentrations of LY2811376 for a specified period (e.g., 20-24 hours).[6]
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The conditioned media was collected.
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Aβ peptides (Aβ40 and Aβ42) in the media were quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).[1]
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EC50 values were calculated based on the concentration-dependent reduction in Aβ secretion.
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Primary PDAPP Neuronal Assay :
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Cell Source : Primary cortical neurons were cultured from embryonic day 16 PDAPP transgenic mouse embryos.[1] These mice overexpress a human APP mini-gene with the V717F mutation.[1]
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Protocol :
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Neurons were incubated in the presence of varying concentrations of LY2811376.
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Conditioned media was collected after treatment.
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Secreted Aβ levels were quantified by ELISA.
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EC50 values were determined from the concentration-response curve.
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In Vivo Animal Studies
These studies were crucial for assessing brain penetrance, oral bioavailability, and target engagement in a complex biological system.
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APPV717F Transgenic Mouse Study :
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Animal Model : Young transgenic mice expressing human APP with the V717F mutation, a model of Aβ pathology.[1]
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Protocol :
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Beagle Dog PK/PD Study :
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Animal Model : Beagle dogs were used as a non-transgenic model with normal physiological APP expression.[1]
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Protocol :
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Dogs were administered a single oral gavage dose of LY2811376 (5 mg/kg).[1]
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Blood and cerebrospinal fluid (CSF) samples were collected at multiple time points.
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Plasma and CSF were analyzed for both LY2811376 concentrations (pharmacokinetics, PK) and Aβ levels (pharmacodynamics, PD).
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Human Clinical Study
A single ascending dose (SAD) study was conducted in healthy volunteers to assess safety, tolerability, PK, and PD.[1]
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Study Design : A randomized, placebo-controlled study.
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Participants : Healthy human volunteers.
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Protocol :
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Subjects received a single oral dose of LY2811376 (e.g., 30 mg or 90 mg) or placebo in a fasted state.[1][6]
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For a subset of participants, an indwelling lumbar catheter was placed to enable serial CSF sample collection over 36 hours.[1]
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Plasma samples were collected over a longer period (up to 120 hours).[1]
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Samples were analyzed for concentrations of LY2811376, Aβ1–40, Aβ1–42, sAPPα, and sAPPβ.[1]
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Conclusion
LY2811376 is a potent and selective BACE1 inhibitor that demonstrated a clear mechanism of action by effectively reducing the production of amyloid-β peptides and other key biomarkers of the amyloidogenic pathway. The compound showed robust, dose-dependent target engagement that translated consistently from in vitro enzymatic assays and cell-based models to in vivo preclinical species and, ultimately, to humans.[1] The human studies were particularly significant, providing the first clinical evidence that an orally administered small molecule could produce profound and sustained reductions in Aβ in the central nervous system.[1][4][8]
Despite these successes in demonstrating pharmacodynamic proof-of-concept, the development of LY2811376 was terminated due to toxicity findings in longer-term preclinical studies.[1] However, these adverse effects were determined to be unrelated to the inhibition of BACE1 itself, leaving BACE1 as a viable therapeutic target.[1] The comprehensive inhibition profile of LY2811376 remains a critical case study for researchers and drug developers, providing invaluable data that has informed the design and progression of next-generation BACE1 inhibitors for the treatment of Alzheimer's disease.
References
- 1. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer's therapy targeting the β-secretase enzyme BACE1: Benefits and potential limitations from the perspective of animal model studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular model of Alzheimer's disease - BACE inhibitor screening assay - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
